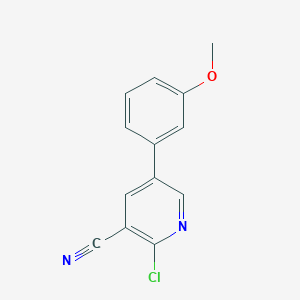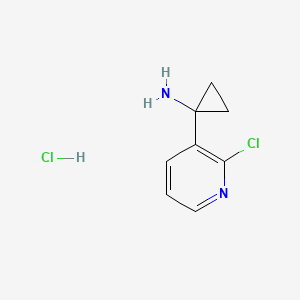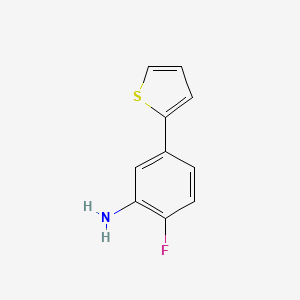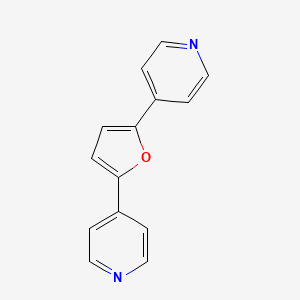
Fluoro(trioxido)silane;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro(trioxido)silane;nickel(2+) is a compound that combines the properties of both fluorosilane and nickel
準備方法
Synthetic Routes and Reaction Conditions
The preparation of fluoro(trioxido)silane;nickel(2+) typically involves the reaction of a nickel salt with a fluoro(trioxido)silane precursor. One common method is the reaction of nickel(II) chloride with fluoro(trioxido)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of fluoro(trioxido)silane;nickel(2+) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Fluoro(trioxido)silane;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of fluoro(trioxido)silane;nickel(2+) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(0) species. Substitution reactions can lead to the formation of various organosilicon compounds.
科学的研究の応用
Fluoro(trioxido)silane;nickel(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and electronic components.
作用機序
The mechanism of action of fluoro(trioxido)silane;nickel(2+) involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Fluoro(trioxido)silane;nickel(2+) can be compared with other similar compounds, such as:
Fluorosilanes: These compounds share the fluoro group but may have different metal centers.
Nickel complexes: These compounds contain nickel but may have different ligands.
Uniqueness
The uniqueness of fluoro(trioxido)silane;nickel(2+) lies in its combination of fluorosilane and nickel, which imparts unique chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Similar Compounds
Some similar compounds include:
Trifluoromethyltrimethylsilane: A fluorosilane used in surface modification and coatings.
Nickel(II) chloride: A common nickel salt used in various chemical reactions.
Organosilanes: Compounds containing silicon and organic groups, used in organic synthesis and materials science.
特性
分子式 |
F6Ni9O18Si6 |
|---|---|
分子量 |
1098.73 g/mol |
IUPAC名 |
fluoro(trioxido)silane;nickel(2+) |
InChI |
InChI=1S/6FO3Si.9Ni/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 |
InChIキー |
PNZALWWMRPIPGO-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)



![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)






![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
